molecular formula C20H27N3O3 B2758581 N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872843-78-2

N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No. B2758581
CAS RN: 872843-78-2
M. Wt: 357.454
InChI Key: ONYLBJITKMXERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antidiabetic Potential

A study highlights the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, demonstrating significant antidiabetic potential via inhibition of the α-glucosidase enzyme. This research indicates the utility of such compounds in developing antidiabetic agents, showcasing compounds with low cytotoxicity and promising IC50 values, suggesting their potential as lead molecules for further exploration in antidiabetic drug development (Nazir et al., 2018).

Urease Inhibition

Another study reports on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, tested for their in vitro inhibitory potential against urease enzyme. These molecules were found to be potent inhibitors, with competitive inhibition observed and corroborated by in silico study findings, indicating their potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).

Antimicrobial Activity

Research into the synthesis and molecular docking of certain N-substituted acetamide derivatives, including the antimicrobial assessment of these compounds, reveals promising activity against a panel of Gram-positive and Gram-negative bacteria and certain fungal strains. This suggests the compound's utility in designing new antimicrobial agents (Almutairi et al., 2018).

Environmental Applications

The development of a fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples showcases the versatility of N-substituted acetamide derivatives in environmental monitoring. This probe offers a high sensitivity and low detection limit for aldehydes and ketones, highlighting its potential for environmental analysis and monitoring (Houdier et al., 2000).

Antipsychotic-like Profile

A series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, have been synthesized and evaluated for their amnesia-reversal activity in mice. This research demonstrates the potential of these compounds in treating cognitive disorders without interacting with dopamine receptors, indicative of their unique mechanism of action and potential in treating neurodegenerative diseases (Butler et al., 1984).

properties

IUPAC Name

N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-7-12-21-20(26)19(25)16-13-23(14-18(24)22(5-2)6-3)17-11-9-8-10-15(16)17/h8-11,13H,4-7,12,14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLBJITKMXERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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